molecular formula C11H9FN2O2 B1487846 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid CAS No. 1340085-77-9

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No.: B1487846
CAS No.: 1340085-77-9
M. Wt: 220.2 g/mol
InChI Key: GVTWGNLBOOYBIP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 1340085-77-9) is a fluorinated aromatic compound with a molecular formula of C11H9FN2O2 and a molecular weight of 220.20 g/mol . This benzoic acid derivative serves as a valuable chemical building block in medicinal chemistry and drug discovery research. It is part of a class of heteroaromatic compounds that have been identified as potent and selective scaffolds for inhibiting metalloproteinases, specifically the astacin family enzymes meprin α and meprin β . These proteases are emerging as promising drug targets linked to pathologies including cancer, Alzheimer's disease, fibrosis, and inflammatory conditions . The compound's structure, featuring a benzoic acid moiety linked to a methylated pyrazole ring, provides a versatile core for further synthetic modification. Researchers can utilize this reagent to explore structure-activity relationships (SAR) in the development of novel enzyme inhibitors . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-(2-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTWGNLBOOYBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Synthesis and Functionalization

One common approach to prepare the pyrazole fragment involves:

  • Starting from hydrazine derivatives and 1,3-dicarbonyl compounds or aldehydes to form the pyrazole ring.
  • For example, synthesis of 1-methyl-1H-pyrazole derivatives can be achieved by condensation of methylhydrazine with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or other solvents.
  • Fluorinated pyrazoles, such as 5-fluoro-1H-pyrazoles, can be prepared via catalytic reactions involving fluorinated alkenes and hydrazines, as described in patent ES2745559T3, which details a multi-step catalytic process starting from hexafluoropropene to yield 5-fluoro-pyrazole intermediates.

Preparation of 5-Fluoro-2-Substituted Benzoic Acid Derivatives

  • The fluorinated benzoic acid core (5-fluoro-2-substituted benzoic acid) is typically synthesized by electrophilic aromatic substitution or via halogenation of benzoic acid derivatives.
  • Alternatively, commercially available 5-fluoro-2-methoxybenzoic acid can serve as a starting material for further functionalization.

Coupling of Pyrazole to Benzoic Acid Core

  • The key step is the formation of the bond between the pyrazole ring and the benzoic acid moiety at the 2-position.
  • This is often accomplished via coupling reactions such as Suzuki-Miyaura or amidation reactions.
  • For example, the reaction of 1-methyl-1H-pyrazole with a benzoic acid chloride derivative in the presence of a base like triethylamine in an organic solvent (e.g., dichloromethane) at room temperature is a common method.
  • Alternatively, palladium-catalyzed cross-coupling reactions may be employed to link pyrazolyl boronic acids with aryl halides bearing the fluorobenzoic acid functionality.

Industrial Scale and Optimization

  • Industrial synthesis often involves continuous flow reactors to improve yield and process safety.
  • Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical to maximize purity and yield.
  • The use of automated systems and scalable purification techniques (e.g., crystallization, chromatography) is common.

Comparative Data Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Pyrazole ring synthesis Condensation of methylhydrazine with β-diketones or aldehydes Ethanol reflux, hydrazine derivatives 80–95 Requires careful control of temperature and stoichiometry
Fluorinated pyrazole formation Catalytic reaction from hexafluoropropene derivatives Catalysts, base, aqueous workup Moderate Multi-step, patented process
Benzoic acid derivative prep Electrophilic substitution or halogenation Fluorinated benzoic acid precursors Variable Commercially available starting materials
Coupling reaction Amidation or Suzuki-Miyaura coupling Benzoic acid chloride, 1-methyl-1H-pyrazole, base, Pd catalyst 84–94 High yields under optimized conditions
Purification Crystallization, filtration, chromatography Solvent-dependent High purity Essential for pharmaceutical-grade material

Research Findings and Notes

  • The presence of the fluorine atom at the 5-position of the benzoic acid ring influences both the electronic properties and reactivity during coupling reactions, often enhancing the acidity and hydrogen bonding capability of the final compound.
  • Spectroscopic characterization (NMR, MS) is crucial for confirming the structure; fluorinated derivatives show distinct $$^{19}F$$ NMR signals, aiding in purity assessment.
  • Patented processes highlight the importance of intermediates such as 5-fluoro-2-methoxybenzamides and their conversion to pyrazole-containing final products under mild conditions, ensuring stereochemical integrity and high yield.
  • Industrial methods emphasize the use of continuous flow and automated systems for scalability and reproducibility.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is primarily utilized as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to serve as a pharmacophore in drug development, particularly targeting neurological pathways.

Key Findings :

  • Anticancer Activity : Derivatives of this compound have shown potential in inhibiting the growth of various cancer cell lines, including breast and liver cancers. Studies indicate that compounds containing the pyrazole moiety can exhibit antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
StudyCell LineEffect
MDA-MB-231Inhibition of growth
HepG2Antiproliferative effects

Anti-inflammatory Effects

Research demonstrates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vivo studies have shown significant reductions in edema in animal models, indicating its potential for treating inflammatory diseases.

StudyModelEffect
Rat modelReduction of edema

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. The fluorinated structure enhances its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL

Biological Mechanism of Action

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological macromolecules, enhancing binding affinity. The pyrazole ring interacts with various enzymes and receptors, modulating their activity.

Industrial Applications

In addition to its medicinal uses, this compound is explored for potential applications in materials science, particularly in developing novel polymers and coatings with enhanced properties due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in the positions of fluorine, chlorine, or methyl groups on the benzene or pyrazole rings. These modifications influence molecular weight, polarity, and solubility:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) CAS RN Source
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid C₁₁H₉FN₂O₂ 220.20 F (C5), pyrazole (C2) Not reported Not provided Target compound
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid C₁₁H₉FN₂O₂ 219.19 F (C3), pyrazole (C4) Not reported Not provided
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid C₁₁H₉FN₂O₂ 220.20 F (C2), pyrazole (C5) Not reported 1179041-10-1
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid C₁₁H₁₀N₂O₂ 202.20 Pyrazole (C3) 138.5–139.5 628297-55-2

Key Observations :

  • Fluorine position significantly impacts electronic properties and binding affinity. For instance, ortho-fluorine (C2) may induce steric hindrance, while para-fluorine (C4) enhances resonance effects.
  • Pyrazole substituents at C2 vs. C3 alter molecular symmetry, affecting crystallization (e.g., melting points in ) .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at meta or para positions improve yields due to stabilized intermediates .
  • Steric hindrance from ortho-substituents (e.g., 2-fluoro in 14c) may reduce reaction efficiency.
Antibacterial and Enzyme Inhibition
  • 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid () demonstrated potent activity against Staphylococcus aureus (ED₅₀ ~0.15 μg/mL) by inhibiting bacterial cell wall enzymes (UPPS/UPPP) . This highlights the role of lipophilic side chains (e.g., octyloxy) in enhancing membrane penetration.
Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models () indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice for benzoic acids. For example:

  • 0JA (zero-order connectivity index) : Reflects branching and substituent complexity.
  • 1JA (first-order connectivity index) : Accounts for bond types and electronic effects. The target compound’s fluorine and pyrazole groups likely increase 1JA, predicting moderate toxicity compared to simpler analogs (e.g., unsubstituted benzoic acid) .

Biological Activity

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Chemical Formula C11H9FN2O2
Molecular Weight 220.2 g/mol
IUPAC Name This compound
CAS Number 1179041-10-1
Appearance White to off-white powder

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Reacting hydrazine with a suitable diketone.
  • Fluorination: Using electrophilic fluorination methods (e.g., Selectfluor).
  • Carboxylation: Employing a Vilsmeier-Haack reaction to introduce the carboxylic acid group.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies demonstrate that this compound can reduce cell proliferation significantly, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha in cellular models, indicating its potential utility in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity:
    • A study evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability across multiple cancer types, with IC50 values demonstrating potent activity against MDA-MB-231 cells .
  • Anti-inflammatory Activity:
    • Another investigation focused on the compound's ability to modulate inflammatory responses in vitro. The findings revealed that it effectively inhibited LPS-induced TNF-alpha release, showcasing its potential as a therapeutic agent for inflammatory conditions .

Molecular Modeling Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in cancer and inflammation pathways. These studies suggest that the compound binds effectively to active sites, which may enhance its biological activity and specificity .

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as:

  • Step 1 : Formation of the pyrazole ring via cyclization of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions.
  • Step 2 : Fluorination at the benzoic acid backbone using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution.
  • Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates.

Q. Optimization Tips :

  • Use anhydrous conditions for fluorination to minimize side reactions.
  • Monitor reaction progress via HPLC or TLC, adjusting catalyst loading (e.g., Pd/C) to improve yields .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high purity.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • δ 8.1–8.3 ppm (aromatic protons adjacent to fluorine).
  • δ 3.9–4.1 ppm (N-methyl group in pyrazole).
    • ¹³C NMR : Confirm carboxylic acid (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm, JCF coupling).
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M-H]⁻ at m/z 220.2 .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH Stability :
    • Stable in acidic conditions (pH 2–6) but may decarboxylate at pH > 7.
    • Store as a sodium salt in neutral buffers for long-term stability.
  • Thermal Stability :
    • Decomposes above 150°C; use low-temperature storage (-20°C) for solid form.
    • In solution, avoid repeated freeze-thaw cycles; aliquot and store at -80°C .

Advanced Research Questions

Q. How does the fluorine substitution at position 5 influence the compound's electronic properties and reactivity?

The electron-withdrawing fluorine:

  • Electronic Effects : Increases acidity of the carboxylic acid (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs).
  • Reactivity : Enhances electrophilic aromatic substitution (EAS) at the ortho position due to meta-directing effects.
  • Biological Impact : Improves membrane permeability via increased lipophilicity (logP ~1.8) compared to non-fluorinated analogs .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Validation : Use siRNA or CRISPR knockouts to confirm specificity for suspected targets (e.g., kinases, GPCRs).
  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 in enzyme inhibition, EC50 in cell viability) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR insights from related compounds:

Modification Impact on Activity Example from Evidence
Pyrazole N-Methylation Increases metabolic stability1-Methyl group in pyrazole
Fluorine Position Alters target binding affinity5-Fluoro vs. 2-fluoro analogs
Carboxylic Acid Bioisosteres Reduces off-target interactionsAmide or ester derivatives

Q. What in vitro and in vivo models are suitable for evaluating this compound's therapeutic potential?

  • In Vitro :
    • Kinase inhibition assays (e.g., EGFR, VEGFR).
    • Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa).
  • In Vivo :
    • Pharmacokinetics in rodent models (e.g., Cmax, t1/2).
    • Efficacy in xenograft models for oncology applications .

Methodological Notes

  • Data Reproducibility : Always include internal controls (e.g., cisplatin for cytotoxicity assays) and validate purity via HPLC (>95%).
  • Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy; refer to SDS for handling guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Reactant of Route 2
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5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

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